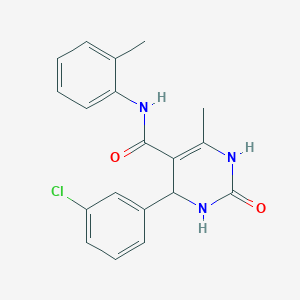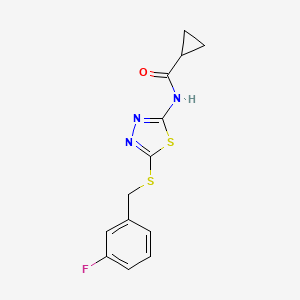
4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
BenchChem offers high-quality 4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
- Tetrahydropyrimidine derivatives, including compounds closely related to the chemical , have been synthesized and evaluated for their antimicrobial activities. Some compounds exhibited significant inhibition against bacterial and fungal growth, suggesting potential applications in antimicrobial drug development (Akbari et al., 2008).
Catalytic Synthesis
- The compound is part of a family synthesized via multi-component reactions involving N-aryl-3-oxobutanamides, aromatic aldehyde, and thiourea or urea, using catalysts like sodium hydrogen sulfate. This indicates its role in chemical synthesis and potential for creating a variety of biologically active molecules (Gein, Zamaraeva, & Dmitriev, 2018).
Chemical Structure and Transformation
- Related compounds have been studied for their structural properties and transformations. For example, methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes rearrangements to produce derivatives with potential applications in synthetic organic chemistry (Bullock, Carter, Gregory, & Shields, 1972).
Anticonvulsant Properties
- Structurally similar compounds have been investigated for their anticonvulsant properties. This suggests potential research applications of the compound in the development of new anticonvulsant medications (Kubicki, Bassyouni, & Codding, 2000).
Molecular Interaction Studies
- Studies on the density, viscosity, and ultrasonic properties of related compounds in ethanolic solutions have been conducted. These studies are essential for understanding the molecular interactions and solvation behavior of such compounds (Bajaj & Tekade, 2014).
Synthesis and Antifungal Activity
- Tetrahydropyrimidine derivatives have been synthesized and tested for antifungal activity, particularly against Candida Albicans. This highlights the compound's relevance in the development of new antifungal agents (Zamaraeva, Odegova, Fedotov, Tomilov, & Gein, 2015).
Antidiabetic Screening
- N-substituted tetrahydropyrimidine derivatives have been synthesized and evaluated for antidiabetic activity, indicating the potential of the compound for similar applications (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-11-6-3-4-9-15(11)22-18(24)16-12(2)21-19(25)23-17(16)13-7-5-8-14(20)10-13/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFFQJZABMGWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2915494.png)

![Tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B2915501.png)




![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915508.png)
![5-(benzylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915510.png)
![1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2915511.png)

![(S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B2915514.png)
![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2915515.png)
